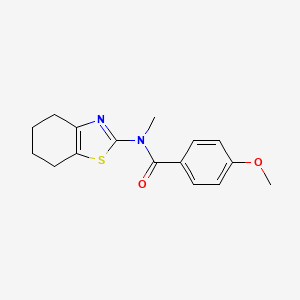
4-methoxy-N-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C16H18N2O2S and its molecular weight is 302.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antihyperglycemic Potential
A study by Nomura et al. (1999) found that derivatives of benzamide, similar to 4-methoxy-N-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide, have potential as antihyperglycemic agents. This research highlights the compound's potential in diabetes mellitus treatment (Nomura et al., 1999).
Synthesis for Anti-Inflammatory and Analgesic Agents
Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl derivatives, including a compound structurally related to this compound. These compounds have been evaluated for their anti-inflammatory and analgesic activities, indicating potential therapeutic applications (Abu‐Hashem et al., 2020).
Antimicrobial Activity
Badne et al. (2011) conducted a study on derivatives of benzothiazole, which includes compounds similar to this compound, and assessed their antimicrobial activity. This research suggests potential for the compound in antimicrobial applications (Badne et al., 2011).
Antitumor Activity
Ostapiuk et al. (2017) investigated new carboxamides, structurally related to this compound, for their antitumor activity. The study found significant antitumor effects in some derivatives, suggesting the potential for cancer treatment applications (Ostapiuk et al., 2017).
Use in Photodynamic Therapy
Pişkin et al. (2020) synthesized new benzothiazole derivatives, which include compounds structurally akin to this compound, with potential use in photodynamic therapy for cancer treatment. These compounds showed properties that make them suitable as photosensitizers (Pişkin et al., 2020).
Liquid Crystal Synthesis
Ha et al. (2010) explored the synthesis of new liquid crystals featuring a benzothiazole core, related to this compound. These compounds were characterized for their mesomorphic properties, indicating potential for advanced material applications (Ha et al., 2010).
Potential in Histone Deacetylase Inhibition for Alzheimer's
Lee et al. (2018) developed 5-aroylindolyl-substituted hydroxamic acids, structurally similar to this compound, showing promise in histone deacetylase inhibition. This has potential implications for treating Alzheimer's disease (Lee et al., 2018).
Mechanism of Action
Target of Action
It is known that many indole derivatives, which share a similar structure with this compound, have been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often resulting in changes in cellular function .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a variety of biochemical pathways.
Pharmacokinetics
The compound’s solubility in organic solvents such as methanol, isopropyl alcohol, and acetonitrile suggests that it may have good bioavailability.
Result of Action
Indole derivatives are known to have a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s solubility in various solvents suggests that it may be more effective in certain environments . Additionally, the compound’s stability may be affected by factors such as temperature and pH.
Properties
IUPAC Name |
4-methoxy-N-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-18(15(19)11-7-9-12(20-2)10-8-11)16-17-13-5-3-4-6-14(13)21-16/h7-10H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZAJEOWDWWTOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC2=C(S1)CCCC2)C(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 4-({[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetyl}amino)benzoate](/img/structure/B2430506.png)
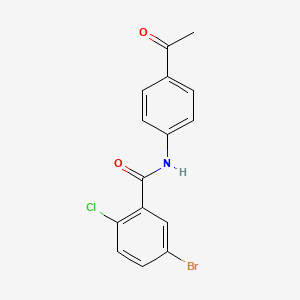
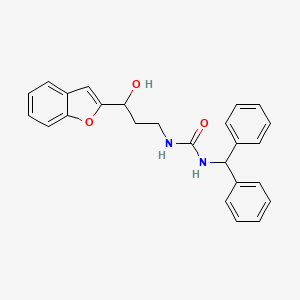


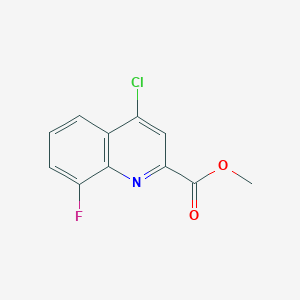
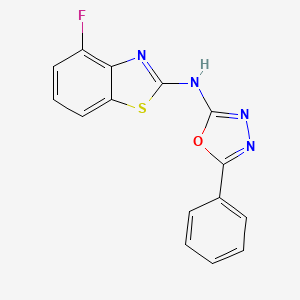
![[3-(1,3-Benzodioxol-5-ylmethyl)-2-[(2-methylphenyl)methylsulfanyl]imidazol-4-yl]methanol](/img/structure/B2430517.png)
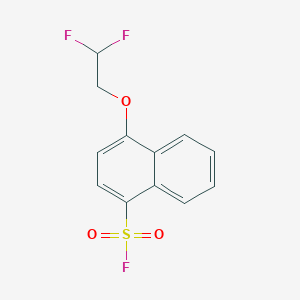

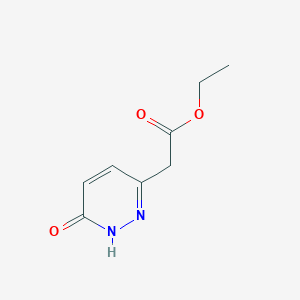
![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide](/img/structure/B2430525.png)
![7-Bromo-1-ethyl-3-methylpyrrolo[1,2-a]pyrazine](/img/structure/B2430527.png)

